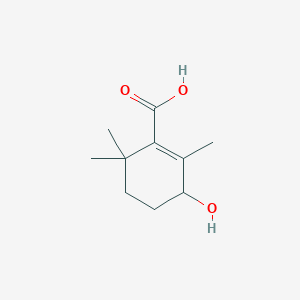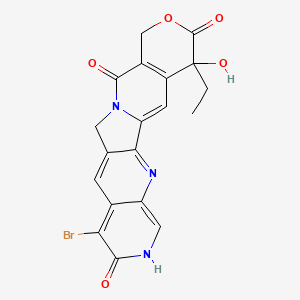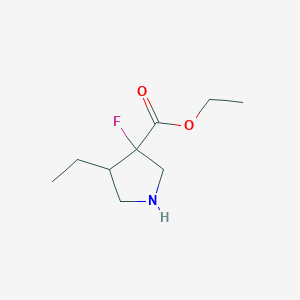![molecular formula C12H22Cl2N4 B12311365 rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-5-[(3R,4R)-4-ciclopropilpirrolidin-3-il]-3-(propan-2-il)-1H-1,2,4-triazol dihidrocloruro, trans es un compuesto sintético conocido por su estructura química única y posibles aplicaciones en diversos campos de investigación científica. Este compuesto presenta un anillo de triazol, un grupo ciclopropilo y una parte de pirrolidina, lo que lo convierte en un tema de interés para los químicos e investigadores.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de rac-5-[(3R,4R)-4-ciclopropilpirrolidin-3-il]-3-(propan-2-il)-1H-1,2,4-triazol dihidrocloruro, trans generalmente implica varios pasos, incluida la formación del anillo de triazol y la introducción de los grupos ciclopropilo y pirrolidina. Las rutas sintéticas comunes pueden incluir:
Reacciones de Ciclización: Formación del anillo de triazol mediante ciclización de precursores apropiados.
Reacciones de Sustitución: Introducción de los grupos ciclopropilo y pirrolidina a través de reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Reacciones por Lotes: Realización de reacciones en reactores grandes con temperatura y presión controladas.
Síntesis de Flujo Continuo: Utilización de reactores de flujo continuo para una producción eficiente y escalable.
Control de Calidad: Implementación de rigurosas medidas de control de calidad para garantizar la consistencia y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
rac-5-[(3R,4R)-4-ciclopropilpirrolidin-3-il]-3-(propan-2-il)-1H-1,2,4-triazol dihidrocloruro, trans puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales.
Sustitución: El compuesto puede participar en reacciones de sustitución para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno para reacciones de oxidación.
Agentes Reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio para reacciones de reducción.
Catalizadores: Se pueden utilizar varios catalizadores para facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de triazol oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
rac-5-[(3R,4R)-4-ciclopropilpirrolidin-3-il]-3-(propan-2-il)-1H-1,2,4-triazol dihidrocloruro, trans tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de rac-5-[(3R,4R)-4-ciclopropilpirrolidin-3-il]-3-(propan-2-il)-1H-1,2,4-triazol dihidrocloruro, trans implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- rac-5-[(3aR,6aR)-octahidrociclopenta[c]pirrol-3a-il]-3-(propan-2-il)-1,2,4-oxadiazol clorhidrato
- rac-terc-butil N-[(3R,4S)-4-ciclopropilpirrolidin-3-il]carbamato
Singularidad
rac-5-[(3R,4R)-4-ciclopropilpirrolidin-3-il]-3-(propan-2-il)-1H-1,2,4-triazol dihidrocloruro, trans es único debido a su combinación específica de grupos funcionales y estereoquímica, que confieren propiedades químicas y biológicas distintas. Su anillo de triazol y grupo ciclopropilo contribuyen a su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H22Cl2N4 |
|---|---|
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
5-(4-cyclopropylpyrrolidin-3-yl)-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH/c1-7(2)11-14-12(16-15-11)10-6-13-5-9(10)8-3-4-8;;/h7-10,13H,3-6H2,1-2H3,(H,14,15,16);2*1H |
Clave InChI |
RKRKUYYDPOZKPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)


![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)

